[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine
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Overview
Description
[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C₇H₁₂F₃N and a molecular weight of 167.17 g/mol . This compound is characterized by the presence of a cyclobutyl ring attached to a methanamine group, with a trifluoroethyl substituent on the cyclobutyl ring . It is primarily used in research and development settings, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine typically involves the reaction of cyclobutylmethanamine with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutylmethanamine derivatives.
Scientific Research Applications
[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine: can be compared with other similar compounds such as:
Cyclobutylmethanamine: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine: Has a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.
[1-(2,2,2-Trifluoroethyl)cyclopentyl]methanamine: Contains a cyclopentyl ring, which affects its conformational flexibility and reactivity.
The presence of the trifluoroethyl group in This compound imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs .
Properties
Molecular Formula |
C7H12F3N |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)4-6(5-11)2-1-3-6/h1-5,11H2 |
InChI Key |
BAMXGKRTTDVNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(F)(F)F)CN |
Origin of Product |
United States |
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